2-(2-Chlorophenyl)-2,2-difluoroacetamide
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Overview
Description
2-(2-Chlorophenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 2-chlorobenzoyl chloride with difluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 2-(2-methoxyphenyl)-2,2-difluoroacetamide.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2,2-difluoroethanol
- 2-(2-Chlorophenyl)-2,2-difluoropropane
- 2-(2-Chlorophenyl)-2,2-difluorobenzamide
Uniqueness
2-(2-Chlorophenyl)-2,2-difluoroacetamide is unique due to its specific combination of a chlorophenyl group and difluoroacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
1375472-06-2 |
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Molecular Formula |
C8H6ClF2NO |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H6ClF2NO/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
YCMSWVIBNZIIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)(F)F)Cl |
Origin of Product |
United States |
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